2-Dodecanamine, N,N-dimethyl-

Vue d'ensemble

Description

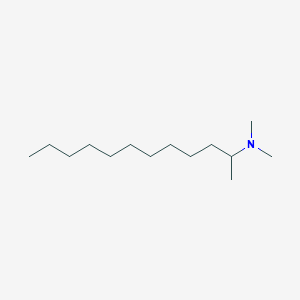

2-Dodecanamine, N,N-dimethyl- is a tertiary amine with the molecular formula C14H31NThis compound is characterized by a long hydrophobic alkyl chain and a hydrophilic amine group, making it useful in various applications, particularly in surfactants and corrosion inhibitors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Dodecanamine, N,N-dimethyl- can be synthesized through the alkylation of dodecylamine with dimethyl sulfate or methyl iodide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the acidic by-products .

Industrial Production Methods

In industrial settings, the production of 2-Dodecanamine, N,N-dimethyl- often involves the continuous flow process where dodecylamine is reacted with dimethyl sulfate in a controlled environment to ensure high yield and purity. The reaction is typically carried out at elevated temperatures and pressures to accelerate the reaction rate .

Analyse Des Réactions Chimiques

Types of Reactions

2-Dodecanamine, N,N-dimethyl- undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form N,N-dimethyldodecylamine oxide using oxidizing agents such as hydrogen peroxide.

Substitution: The compound can participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Substitution: Alkyl halides or sulfonates are often used in substitution reactions, typically in the presence of a base to facilitate the reaction.

Major Products Formed

Applications De Recherche Scientifique

2-Dodecanamine, N,N-dimethyl- has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-Dodecanamine, N,N-dimethyl- primarily involves its surfactant properties. The long hydrophobic alkyl chain interacts with hydrophobic surfaces, while the hydrophilic amine group interacts with water molecules. This dual interaction allows it to reduce surface tension and form micelles, which can encapsulate hydrophobic substances . In biological systems, it can disrupt lipid membranes, leading to antimicrobial effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

N,N-Dimethyldodecylamine: Similar in structure but differs in the position of the amine group.

N,N-Dimethyllaurylamine: Another tertiary amine with a similar alkyl chain length but different branching.

Uniqueness

2-Dodecanamine, N,N-dimethyl- is unique due to its specific alkyl chain length and the position of the dimethylamine group, which provides it with distinct surfactant properties and makes it particularly effective in applications requiring both hydrophobic and hydrophilic interactions .

Activité Biologique

2-Dodecanamine, N,N-dimethyl- (CAS Number: 112-18-5) is a long-chain aliphatic amine that has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and biocides. This article provides an overview of its biological activity, including mechanisms of action, toxicity studies, and case studies highlighting its efficacy.

- Molecular Formula : C₁₂H₂₅N

- Molecular Weight : 199.34 g/mol

- Structure : The compound features a dodecyl chain with two methyl groups attached to the nitrogen atom, which influences its amphiphilic properties.

2-Dodecanamine, N,N-dimethyl- exhibits biological activity primarily through its interaction with cellular membranes and proteins. Its amphiphilic nature allows it to disrupt lipid bilayers, which can lead to:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial and fungal strains. Studies indicate that it can disrupt microbial cell membranes, leading to cell lysis and death .

- Biocidal Efficacy : In biocidal applications, it has been noted for its ability to reduce microbial contamination in water systems and surfaces .

Toxicity Studies

Toxicological assessments have been crucial in understanding the safety profile of 2-Dodecanamine, N,N-dimethyl-. Key findings from various studies include:

These studies demonstrate that while the compound possesses antimicrobial properties, it also requires careful handling due to potential toxicity at higher concentrations.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of 2-Dodecanamine, N,N-dimethyl-, the compound was tested against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in viable cell counts at concentrations as low as 0.1% after 24 hours of exposure, showcasing its potential as an effective disinfectant in clinical settings.

Case Study 2: Environmental Applications

A study focused on the use of 2-Dodecanamine, N,N-dimethyl- in wastewater treatment demonstrated its ability to enhance the biodegradation of organic pollutants. The compound facilitated the breakdown of complex organic molecules by promoting microbial growth in treatment systems, achieving a degradation rate of over 80% within a month .

Propriétés

IUPAC Name |

N,N-dimethyldodecan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31N/c1-5-6-7-8-9-10-11-12-13-14(2)15(3)4/h14H,5-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBFSCAZQQLLMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884519 | |

| Record name | 2-Dodecanamine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13948-04-4 | |

| Record name | N,N-Dimethyl-2-dodecanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13948-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Dimethylaminododecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013948044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Dodecanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Dodecanamine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-DIMETHYLAMINODODECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KST1GKD9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.